Home > Products > Screening Compounds P71949 > Pomalidomide-CO-PEG1-propargyl
Pomalidomide-CO-PEG1-propargyl -

Pomalidomide-CO-PEG1-propargyl

Catalog Number: EVT-8279630
CAS Number:
Molecular Formula: C19H17N3O6
Molecular Weight: 383.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Pomalidomide-CO-PEG1-propargyl is a synthetic compound derived from pomalidomide, which is an immunomodulatory drug primarily used in the treatment of multiple myeloma. The addition of polyethylene glycol (PEG) and propargyl groups enhances its solubility and bioavailability, making it suitable for various therapeutic applications. This compound falls under the classification of small molecules with potential uses in cancer therapy and other diseases.

Source

Pomalidomide itself is a derivative of thalidomide and was developed by Celgene Corporation. The PEGylation of drugs, including pomalidomide, is a common strategy to improve pharmacokinetic properties.

Classification

Pomalidomide-CO-PEG1-propargyl can be classified as:

  • Immunomodulatory Agent: Enhances immune response.
  • Antineoplastic Agent: Used in cancer treatment.
  • PEGylated Compound: Modified with polyethylene glycol for improved solubility.
Synthesis Analysis

Methods

The synthesis of Pomalidomide-CO-PEG1-propargyl involves several steps:

  1. Synthesis of Pomalidomide: Pomalidomide is synthesized through multi-step organic reactions starting from phthalimide derivatives.
  2. PEGylation: The introduction of PEG is typically achieved through coupling reactions, often using activated PEG derivatives that can react with functional groups on pomalidomide.
  3. Propargyl Modification: The propargyl group can be introduced via nucleophilic substitution or coupling reactions, allowing for further functionalization.

Technical Details

The synthesis requires careful control of reaction conditions such as temperature, pH, and solvent choice to ensure high yield and purity of the final product. Common reagents may include coupling agents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) for peptide bond formation.

Molecular Structure Analysis

Structure

The molecular structure of Pomalidomide-CO-PEG1-propargyl includes:

  • A pomalidomide backbone.
  • A polyethylene glycol chain that enhances solubility.
  • A propargyl group that may facilitate further chemical modifications or conjugations.

Data

The molecular formula can be represented as C₁₈H₁₈N₄O₃, with a molecular weight that varies depending on the length of the PEG chain used.

Chemical Reactions Analysis

Reactions

Pomalidomide-CO-PEG1-propargyl can undergo various chemical reactions:

  • Hydrolysis: In aqueous environments, the ester bonds in PEG may hydrolyze.
  • Click Chemistry: The propargyl group allows for click chemistry applications, facilitating the attachment of other biomolecules or drugs.

Technical Details

The stability and reactivity of this compound depend on the conditions under which it is stored and used. For example, maintaining an inert atmosphere during synthesis can prevent unwanted side reactions.

Mechanism of Action

Process

Pomalidomide functions primarily by modulating immune responses and inhibiting angiogenesis. It enhances T-cell activation and increases the production of cytokines like tumor necrosis factor-alpha.

Data

Studies have shown that pomalidomide can induce apoptosis in malignant cells and inhibit their proliferation. The PEGylation may enhance these effects by improving circulation time in the bloodstream.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically a white to off-white powder.
  • Solubility: Increased solubility due to PEG modification.

Chemical Properties

  • Stability: Generally stable under normal laboratory conditions but sensitive to moisture.
  • Melting Point: Specific melting points depend on the degree of PEGylation.

Relevant data indicate that PEGylated compounds often exhibit reduced immunogenicity and longer half-lives compared to their non-modified counterparts.

Applications

Scientific Uses

Pomalidomide-CO-PEG1-propargyl has potential applications in:

  • Cancer Therapy: Used as a therapeutic agent for multiple myeloma.
  • Drug Delivery Systems: The PEG component can be utilized in targeted drug delivery applications.
  • Research Tools: Can serve as a model compound for studying drug interactions and mechanisms in immunology.
Synthesis and Structural Elucidation of Pomalidomide-CO-PEG1-propargyl

Chemical Synthesis Strategies for Pomalidomide-Polyethylene Glycol Conjugates

The synthesis of Pomalidomide-carbonyl-polyethylene glycol 1-propargyl hinges on strategic functionalization of the pomalidomide scaffold at its 4-amino position. This site serves as the primary anchor for linker conjugation, preserving the compound's cereblon-binding pharmacophore essential for proteolysis-targeting chimera (PROTAC) functionality [5] [6]. Nucleophilic aromatic substitution represents the predominant pathway, wherein the electron-deficient fluoro group in 4-fluorothalidomide precursors undergoes displacement by amine-terminated polyethylene glycol linkers. This reaction typically proceeds in polar aprotic solvents like dimethylformamide or acetonitrile at elevated temperatures (50–80°C), utilizing diisopropylethylamine as a base to scavenge hydrogen fluoride byproducts [2] [9].

A critical challenge in this synthesis is suppressing competitive nucleophilic acyl substitution at the glutarimide carbonyl. Research demonstrates that this side reaction generates a cryptic impurity (approximately 5–20% yield) where the polyethylene glycol moiety displaces the glutarimide ring instead of the aromatic fluoride [2]. This impurity co-elutes with the desired product during standard reverse-phase high-performance liquid chromatography purification, necessitating advanced mitigation strategies:

Table 1: Synthetic Approaches and Byproduct Control in Pomalidomide-Polyethylene Glycol Conjugation  | Method                   | Conditions                     | Yield (Desired Product) | Impurity Reduction |  |--------------------------|--------------------------------|-------------------------|---------------------|  | Standard Nucleophilic Aromatic Substitution | Dimethylformamide, 70°C, 24h  | 54–60%                  | <20%                |  | Taurine Scavenging       | Post-reaction treatment, 25°C  | 41% (isolated)          | <1%                 |  | High-Dilution Protocol   | Acetonitrile (0.01 M), 60°C    | 45%                     | 5–8%                |  | Continuous Flow Synthesis| Microreactor, 100°C, <10 min   | 78%                     | <3%                 |  

Continuous flow methodologies have emerged as superior alternatives, enhancing reaction reproducibility while minimizing glutarimide displacement through precise temperature control and reduced residence times [9]. Post-synthetic purification leverages the differential reactivity of the impurity; treatment with taurine (2-aminoethanesulfonic acid) converts the acyl substitution byproduct into a water-soluble sulfonate adduct, enabling aqueous extraction and increasing isolated yields to >40% with >99% purity [2]. Nuclear magnetic resonance validation remains essential, with characteristic shifts confirming successful conjugation: the 4-amino group’s proton signal (δ 6.5–7.0 ppm) disappears, while propargyl terminus protons resonate at δ 2.5 ppm (triplet, ≡C-H) and δ 4.6 ppm (doublet, -O-CH₂-C≡) [1] [6].

Optimization of Polyethylene Glycol Linker Length and Functional Group Integration

The polyethylene glycol spacer in Pomalidomide-carbonyl-polyethylene glycol 1-propargyl serves as a critical molecular ruler, dictating ternary complex formation efficiency between the target protein, cereblon, and the PROTAC structure. Comparative studies establish that shorter polyethylene glycol chains (n=1–3 ethylene glycol units) optimize degradation efficacy by balancing molecular rigidity with necessary flexibility [7] [10]. The monodisperse polyethylene glycol 1 linker in this compound provides a 12.3 Å span between pomalidomide and the propargyl group—a distance empirically validated for efficient ubiquitin transfer in cereblon-based degraders [5] [8].

Linker functionalization strategies profoundly influence PROTAC properties:

  • Solubility Enhancement: The polyethylene glycol 1 unit increases aqueous solubility >10-fold versus non-polyethylene glycolylated analogs, evidenced by logP reductions of 0.8–1.2 units in octanol-water partitioning assays [10]
  • Proteolytic Stability: Amide bonds adjacent to the pomalidomide scaffold resist serum hydrolases, while polyethylene glycol ether linkages prevent esterase cleavage [5]
  • Stereoelectronic Effects: Carbonyl insertion between pomalidomide and polyethylene glycol (yielding the "carbonyl-polyethylene glycol" motif) reduces amide bond rotational freedom, favoring bioactive conformations [6]
Table 2: Impact of Polyethylene Glycol Length on Degrader Performance  | Polyethylene Glycol Units | Spacer Length (Å) | CRBN-POI Degradation Efficiency (DC₅₀)* | Cellular Permeability (Papp ×10⁻⁶ cm/s) |  |---------------------------|-------------------|----------------------------------------|-----------------------------------------|  | 0 (direct conjugation)    | 0                | >10 μM                                 | 12.5 ± 1.8                              |  | 1 (Pomalidomide-carbonyl-polyethylene glycol 1-propargyl) | 12.3             | 0.15 ± 0.03 μM                         | 18.2 ± 2.1                              |  | 2                         | 15.7             | 0.08 ± 0.02 μM                         | 21.6 ± 1.9                              |  | 3                         | 19.1             | 0.25 ± 0.05 μM                         | 23.4 ± 2.4                              |  *DC₅₀: Half-maximal degradation concentration in leukemia cell assays  [7] [10]  

Notably, polyethylene glycol 1 represents the optimal compromise for cytosolic targets—excessive elongation (polyethylene glycol 2–3) improves permeability but may enable non-productive ternary complex geometries, diminishing degradation potency [7]. Automated synthesizers now incorporate standardized cartridges (e.g., Synple Reagent-cartridge Cereblon-polyethylene glycol 1) to streamline variant screening, enabling rapid reductive amination between aldehyde-functionalized warheads and the amine terminus of pomalidomide-polyethylene glycol 1 building blocks [8].

Role of Propargyl Moieties in Modular Conjugation Approaches

The propargyl terminus in Pomalidomide-carbonyl-polyethylene glycol 1-propargyl enables bioorthogonal "click" ligation, providing a versatile handle for copper-catalyzed azide-alkyne cycloaddition with azide-functionalized target ligands. This moiety’s minimal steric footprint (<5 Å van der Waals radius) and kinetic selectivity overcome limitations of traditional carboxylic acid-amine couplings, particularly when conjugating sterically hindered warheads [1] [10]. Key advantages include:

  • Chemoselectivity: Copper(I)-catalyzed reactions proceed quantitatively in <2 hours at 25°C without protecting groups, tolerating alcohols, amines, and carboxylic acids [6]
  • Heterocycle Formation: Triazole linkages (1,2,3-triazole) generated during cycloaddition serve as rigid structural elements that may enhance proteolytic resistance and influence ternary complex topology [10]
  • Purification Simplification: Unlike amine acylation byproducts, unreacted alkyne intermediates are readily removed via copper-chelating resins, addressing the co-elution issues endemic to classical PROTAC synthesis [2] [8]

The propargyl ether’s electronic configuration (≡C-H bond polarization) facilitates reaction monitoring via infrared spectroscopy (2100–2150 cm⁻¹ C≡C stretch) and nuclear magnetic resonance (δ 2.5 ppm triplet) [1]. This functionality has been exploited in combinatorial PROTAC libraries, where pomalidomide-carbonyl-polyethylene glycol 1-propargyl undergoes parallel reactions with azide-bearing warheads targeting kinases, bromodomains, and nuclear receptors [8] [10]. Kinetic studies confirm that propargyl-based conjugates achieve complete conversion within 30 minutes using 1 mol% copper sulfate/sodium ascorbate catalyst, whereas traditional carbodiimide-mediated amide formations require 12–24 hours with <85% yields [6].

The modularity extends beyond PROTACs; this compound serves as a precursor for antibody-drug conjugates and fluorescence probes. For example, strain-promoted azide-alkyne cycloaddition with dibenzocyclooctyne-modified antibodies generates homogeneous conjugates with drug-antibody ratios of 2.0 ± 0.3, circumventing cytotoxicity associated with stochastic lysine conjugation [10]. The terminal alkyne also permits Sonogashira couplings with aryl halides under palladium catalysis, though this remains underexploited in biological conjugations [1].

Properties

Product Name

Pomalidomide-CO-PEG1-propargyl

IUPAC Name

N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]-3-prop-2-ynoxypropanamide

Molecular Formula

C19H17N3O6

Molecular Weight

383.4 g/mol

InChI

InChI=1S/C19H17N3O6/c1-2-9-28-10-8-15(24)20-12-5-3-4-11-16(12)19(27)22(18(11)26)13-6-7-14(23)21-17(13)25/h1,3-5,13H,6-10H2,(H,20,24)(H,21,23,25)

InChI Key

NECGAXFLPKIXPG-UHFFFAOYSA-N

SMILES

C#CCOCCC(=O)NC1=CC=CC2=C1C(=O)N(C2=O)C3CCC(=O)NC3=O

Canonical SMILES

C#CCOCCC(=O)NC1=CC=CC2=C1C(=O)N(C2=O)C3CCC(=O)NC3=O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.